An In-Depth Technical Guide to 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of a Reducible Dihydroxy Disulfide
In the landscape of advanced molecular design, particularly within the realms of drug delivery and polymer science, the strategic incorporation of stimuli-responsive moieties is paramount. Among these, the disulfide bond stands out for its elegant and specific responsiveness to the reducing conditions characteristic of the intracellular environment. This technical guide focuses on a specific yet versatile molecule, 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol , a symmetrical dihydroxy disulfide. Its structure offers a unique combination of a cleavable disulfide linkage flanked by two hydrophilic hydroxypropyl chains. This architecture makes it an invaluable building block for creating sophisticated, biodegradable, and targeted therapeutic systems and functional polymers. This document serves as a comprehensive resource, detailing its chemical identity, synthesis methodologies with mechanistic insights, and its burgeoning applications, thereby providing researchers and developers with the foundational knowledge to harness its potential.
Part 1: Unveiling the Molecular Architecture
Chemical Identity and Structure
3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, also known by its IUPAC name 3-(3-hydroxypropyldisulfanyl)propan-1-ol and synonymously as 3,3'-Disulfanediylbis(propan-1-ol) or bis(3-hydroxypropyl) disulfide, is a linear disulfide-containing diol.[1]
The molecule's structure is characterized by a central disulfide (-S-S-) bond, which is the cornerstone of its redox activity. This disulfide bridge connects two identical 3-hydroxypropyl chains. The presence of terminal hydroxyl (-OH) groups imparts hydrophilicity and provides reactive sites for further chemical modification, such as esterification or etherification, enabling its integration into larger molecular constructs.
Caption: 2D Chemical Structure of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol.
Physicochemical Properties
A summary of the key physicochemical properties of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol is presented in the table below. These properties are essential for its handling, formulation, and application in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂S₂ | [1] |
| Molecular Weight | 182.31 g/mol | |
| CAS Number | 30453-21-5 | |
| Appearance | Solid, semi-solid, or liquid | |
| Storage Temperature | Room temperature, sealed in dry conditions | |
| InChI Key | RXURJOBHVPLGQU-UHFFFAOYSA-N |
Part 2: Synthesis of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol
The primary and most direct route for the synthesis of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol is the oxidative coupling of its corresponding thiol precursor, 3-mercapto-1-propanol. This reaction is a cornerstone of sulfur chemistry and can be achieved through various oxidative methods.
The Underlying Principle: Thiol-Disulfide Interchange
The formation of a disulfide bond from two thiol groups is a classic oxidation reaction.[2] In this process, each sulfur atom of the thiol loses a hydrogen atom and forms a new bond with the other sulfur atom. This reaction is reversible; the disulfide bond can be cleaved back to the corresponding thiols in the presence of a suitable reducing agent. This redox-responsiveness is the key to the functionality of this molecule in many applications.
Synthesis of the Precursor: 3-Mercapto-1-propanol
The starting material, 3-mercapto-1-propanol, can be synthesized through several methods. One common laboratory-scale approach involves the reaction of 3-chloro-1-propanol with a sulfur nucleophile like sodium hydrosulfide or thiourea followed by hydrolysis. A patented industrial process describes the synthesis of 3-mercapto-1-propanol by the hydrolysis of S-(3-hydroxypropyl) thioacetate, which is obtained from the reaction of allyl alcohol and thio-S-acetic acid.[3]
Recommended Synthesis Protocol: Oxidation with Hydrogen Peroxide
While various oxidizing agents can be employed for the conversion of thiols to disulfides, hydrogen peroxide (H₂O₂) is a preferred reagent due to its efficiency, environmental friendliness (its primary byproduct is water), and cost-effectiveness. The reaction is typically carried out in an aqueous or alcoholic solvent.
Reaction Scheme:
Caption: Oxidative coupling of 3-mercapto-1-propanol to form 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol.
Detailed Experimental Protocol:
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Materials:
-
3-Mercapto-1-propanol
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30% Hydrogen peroxide (H₂O₂) solution
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Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
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Rotary evaporator
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-mercapto-1-propanol (1 equivalent) in deionized water to make a 1-2 M solution.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 30% hydrogen peroxide (approximately 0.5-0.6 equivalents, which corresponds to 1.0-1.2 equivalents of H₂O₂) dropwise to the stirred solution using a dropping funnel. The addition should be controlled to maintain the temperature below 10 °C. The stoichiometry is critical to avoid over-oxidation to sulfonic acids.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting thiol is consumed.
-
Once the reaction is complete, extract the aqueous solution with dichloromethane or ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by column chromatography on silica gel if necessary, typically using a solvent system such as ethyl acetate/hexane.
-
Causality Behind Experimental Choices:
-
Slow, Dropwise Addition at Low Temperature: The oxidation of thiols with hydrogen peroxide can be exothermic. Maintaining a low temperature and adding the oxidant slowly prevents a runaway reaction and minimizes the formation of over-oxidized byproducts like sulfinic or sulfonic acids.[2]
-
Aqueous Medium: 3-Mercapto-1-propanol and the resulting diol are water-soluble, making water a suitable and green solvent for this reaction.
-
Extraction: The product, 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol, is more nonpolar than its thiol precursor and can be efficiently extracted into an organic solvent like dichloromethane or ethyl acetate for isolation.
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Drying and Evaporation: These are standard workup steps to isolate the product from the reaction mixture.
Part 3: Field-Proven Applications
The unique bifunctional and biodegradable nature of 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol makes it a valuable component in the design of advanced materials for biomedical applications.
Redox-Responsive Drug Delivery Systems
A major challenge in cancer therapy is the selective delivery of cytotoxic drugs to tumor cells while minimizing damage to healthy tissues. The intracellular environment of tumor cells is significantly more reducing than the extracellular space due to a much higher concentration of glutathione (GSH).[4][5] This redox potential difference provides a powerful mechanism for targeted drug release.
3-[(3-Hydroxypropyl)disulfanyl]-1-propanol can be used as a crosslinker or a building block to create polymers with disulfide bonds in their backbone or as pendant groups. These polymers can self-assemble into nanoparticles or hydrogels to encapsulate therapeutic agents.[1][6] Once these drug-loaded carriers are internalized by cancer cells, the disulfide bonds are cleaved by the high intracellular GSH concentration, leading to the disassembly of the carrier and the release of the encapsulated drug directly at the site of action.[4] The hydroxyl groups of the molecule facilitate its incorporation into polyester or polycarbonate backbones through polycondensation reactions.
Caption: Workflow for redox-responsive drug delivery using disulfide-containing nanocarriers.
Biodegradable and Self-Healing Hydrogels
Hydrogels are three-dimensional polymer networks that can absorb large amounts of water. They are extensively used in tissue engineering, wound healing, and as scaffolds for cell culture. By using 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol as a crosslinking agent, it is possible to create hydrogels with disulfide linkages.[7][8]
These hydrogels are biodegradable under physiological conditions, as the disulfide crosslinks can be gradually reduced by naturally occurring thiols. This property is highly desirable for temporary scaffolds in tissue engineering, where the hydrogel should degrade as new tissue is formed.
Furthermore, the reversible nature of the thiol-disulfide exchange reaction can be exploited to create self-healing materials. If the hydrogel is damaged, the free thiol groups generated at the fracture site can re-oxidize to form new disulfide bonds, restoring the integrity of the network.[9]
Conclusion
3-[(3-Hydroxypropyl)disulfanyl]-1-propanol is more than just a simple chemical compound; it is a versatile and intelligent building block for the next generation of functional materials. Its straightforward synthesis from readily available precursors, combined with its inherent redox-responsiveness and the presence of reactive hydroxyl groups, provides a powerful tool for chemists and materials scientists. As the demand for targeted drug delivery systems and dynamic biomaterials continues to grow, the importance of molecules like 3-[(3-Hydroxypropyl)disulfanyl]-1-propanol is set to increase, paving the way for new innovations in medicine and materials science.
References
- Cao, J., et al. (2019). One simple method to create tunable protein-based hydrogels has been established via controlling the level of disulfide crosslinking in keratin-based gels. Materials Science and Engineering: C, 99, 1-10.
- Gaulding, J. C., et al. (2012). Sulfate radical chemistry to create hydrogels crosslinked with disulfide bonds that are degradable with reducing agents. Biomacromolecules, 13(10), 3359-3366.
- BenchChem. (2025). Protocol for synthesizing redox-responsive polymers with Propanamide, 3,3'-dithiobis[N-octyl-.
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- Sigma-Aldrich. (n.d.). 3,3'-Disulfanediylbis(propan-1-ol).
- Sigma-Aldrich. (n.d.). 3,3'-Disulfanediylbis(propan-1-ol) | 30453-21-5.
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- Lakes, A., et al. (2018).
- RSC Publishing. (2018). Redox-responsive polymers for drug delivery: from molecular design to applications.
- Google Patents. (2011). WO2011040131A1 - Process for producing 3-mercapto-1-propanol.
- ResearchGate. (n.d.). The mechanism of oxidation of 3-mercaptopropionic acid.
- Dove Medical Press. (2018). pH-triggered charge-reversal and redox-sensitive drug release polymer micelles co-deliver doxorubicin and triptolide for prostate tumor therapy. International Journal of Nanomedicine, 13, 7537-7552.
- ResearchGate. (2020). Synthesis and characterization of 3,3'-(disulfanediylbis(methylene))bis(1-(4-bromophenyl)-4-(4-chlorophenyl)azetidin-2-one).
- Xu, C., et al. (2018). pH-triggered charge-reversal and redox-sensitive drug-release polymer micelles codeliver doxorubicin and triptolide for prostate tumor therapy. International Journal of Nanomedicine, 13, 7537–7552.
- RSC Publishing. (2016). Redox-responsive polymers for drug delivery: from molecular design to applications. Retrieved from RSC Publishing.6). Redox-responsive polymers for drug delivery: from molecular design to applications.
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